2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid
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Overview
Description
2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-amine with a benzoic acid derivative. One common method includes the use of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile, stirred at room temperature for several days . The reaction mixture is then filtered, and the product is isolated and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,4-dimethyl-1H-pyrazol-5-yl)benzoic acid
- 4-(1,4-dimethyl-1H-pyrazol-5-yl)benzoic acid
- 2-(1,4-dimethyl-1H-pyrazol-3-yl)benzoic acid
Uniqueness
2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the aminomethyl group linking the pyrazole and benzoic acid moieties allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[[(2,4-dimethylpyrazol-3-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O2/c1-9-7-15-16(2)12(9)14-8-10-5-3-4-6-11(10)13(17)18/h3-7,14H,8H2,1-2H3,(H,17,18) |
InChI Key |
VMVYDENLBNMTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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